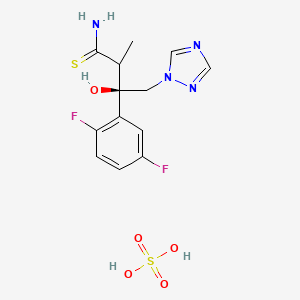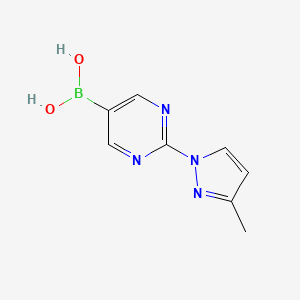
(2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring and a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid typically involves the formation of the pyrazole and pyrimidine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by the formation of the pyrimidine ring through a condensation reaction. The boronic acid group can be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of more efficient catalysts and reagents for the borylation step .
化学反応の分析
Types of Reactions: (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.
Reduction: The pyrazole and pyrimidine rings can undergo reduction reactions under appropriate conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like K2CO3.
Major Products:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Reduced pyrazole or pyrimidine derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
科学的研究の応用
Chemistry: In organic synthesis, (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl compounds .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them potential candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the efficient synthesis of various active ingredients .
作用機序
The mechanism of action of (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that contain serine or threonine residues in their active sites. The boronic acid group forms a tetrahedral boronate complex with the hydroxyl groups of the enzyme, leading to inhibition of enzyme activity .
類似化合物との比較
- (2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid
- (2-(3-Phenyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid
- (2-(3-Methyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine)
Uniqueness: (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole and pyrimidine rings. This specific arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
特性
分子式 |
C8H9BN4O2 |
|---|---|
分子量 |
204.00 g/mol |
IUPAC名 |
[2-(3-methylpyrazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-2-3-13(12-6)8-10-4-7(5-11-8)9(14)15/h2-5,14-15H,1H3 |
InChIキー |
NURCPBGAQQPMAG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)N2C=CC(=N2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)
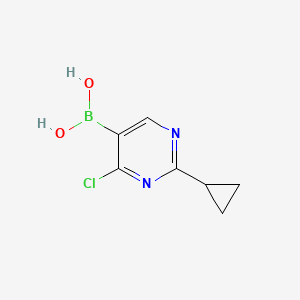
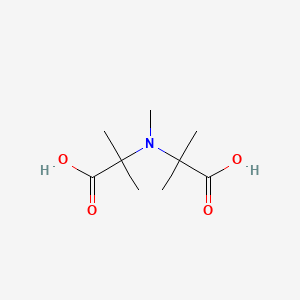
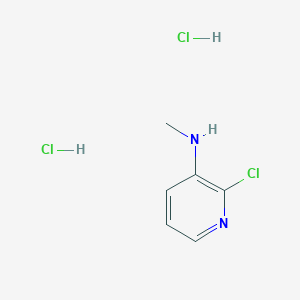
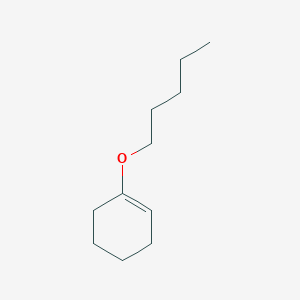
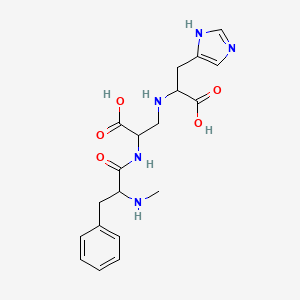
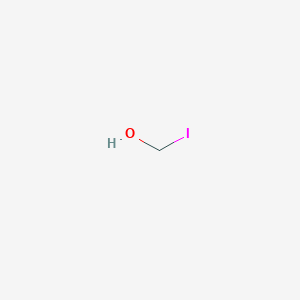

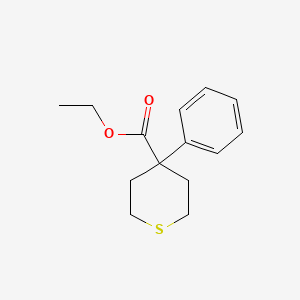
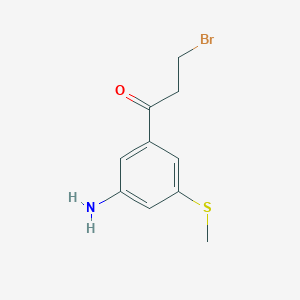

![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)
